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molecular formula C7H11IN4 B2828893 3-Phenyl-1-aminoguanidine hydroiodide CAS No. 56204-41-2

3-Phenyl-1-aminoguanidine hydroiodide

Cat. No. B2828893
M. Wt: 278.097
InChI Key: LSWGLZIOXCIOMG-UHFFFAOYSA-N
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Patent
US05362744

Procedure details

To a stirred room temperature suspension of phenyl-carbamimidothioic acid, methyl ester, monohydroiodide (91.5 g, 0.311 mol) in absolute ethanol (280 mL) was added in one portion anhydrous hydrazine (9.8 mL, 0.31 mol), and the mixture was heated to reflux. The mixture was refluxed for 3 hours and allowed to cool. The resulting solution was purged with nitrogen to remove methanethiol and rotary evaporated to an oil. The oil was dried in vacuo briefly then dissolved in water (130 mL). The solution was rotoevaporated to an oil. The oil was dried in vacuo (50° C.), yield 87.08 g (100%). 1H NMR (DMSO-d6): δ 9.5 (br s, 0.5H), 9.0 (br s, 1.5H), 7.7 (br s, 2H), 7.4 (t, 2H), 7.2 (m, 3H), 4.8 (br s, 2H).
Quantity
91.5 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[IH:1].[C:2]1([NH:8][C:9](SC)=[NH:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:13][NH2:14]>C(O)C>[IH:1].[C:2]1([N:8]=[C:9]([NH:13][NH2:14])[NH2:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
91.5 g
Type
reactant
Smiles
I.C1(=CC=CC=C1)NC(=N)SC
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.8 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The resulting solution was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove methanethiol
CUSTOM
Type
CUSTOM
Details
rotary evaporated to an oil
CUSTOM
Type
CUSTOM
Details
The oil was dried in vacuo briefly
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (130 mL)
CUSTOM
Type
CUSTOM
Details
The oil was dried in vacuo (50° C.), yield 87.08 g (100%)

Outcomes

Product
Name
Type
Smiles
I.C1(=CC=CC=C1)N=C(N)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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